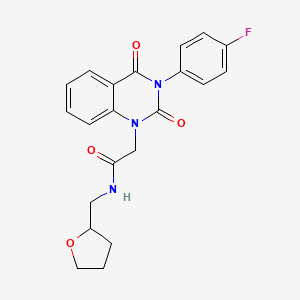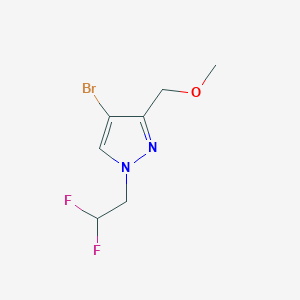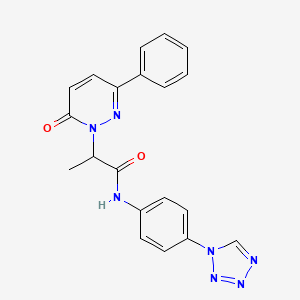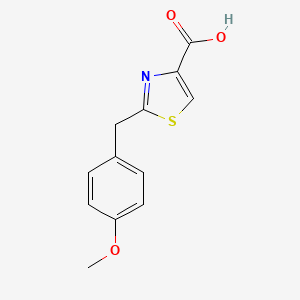
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxybenzyl group can enhance its binding affinity and specificity for certain targets, while the thiazole ring can participate in various chemical interactions.
相似化合物的比较
- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-Methylbenzyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid
Comparison:
- 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid lacks the benzyl group, which may result in different chemical and biological properties.
- 2-(4-Methylbenzyl)-1,3-thiazole-4-carboxylic acid has a methyl group instead of a methoxy group, which can affect its hydrophobicity and reactivity.
- 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid contains a chlorine atom, which can significantly alter its electronic properties and reactivity.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRIOWUVVRGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)
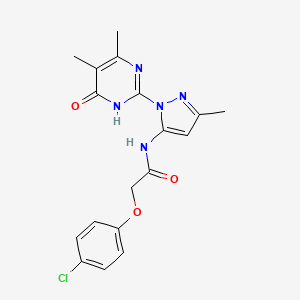
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2947042.png)
![3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2947044.png)
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2947045.png)
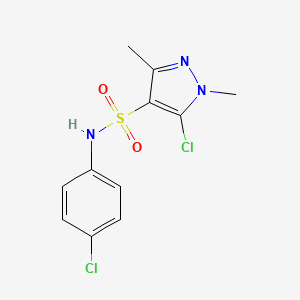
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)
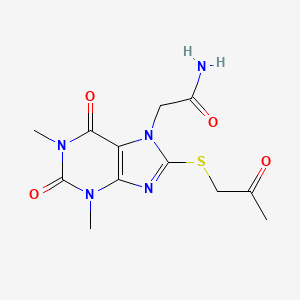
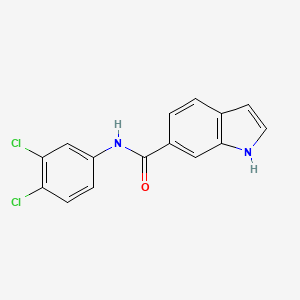
![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)
